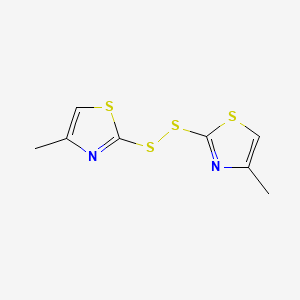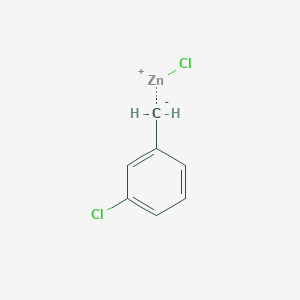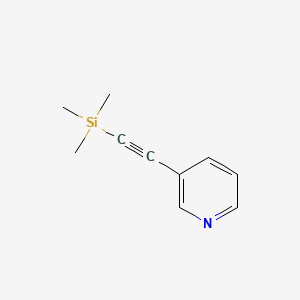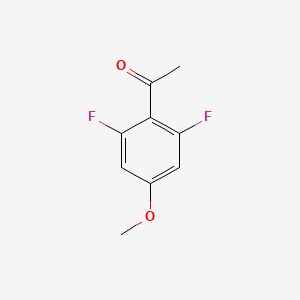
1-(2,6-Difluoro-4-methoxyphenyl)ethanone
Overview
Description
1-(2,6-Difluoro-4-methoxyphenyl)ethanone, also known as 2,6-difluoromethoxyphenyl ethanone, is a synthetic compound with a wide range of uses in scientific research. It has been used in the synthesis of various compounds, as a reagent for various reactions, and as a starting material for the preparation of other compounds. In addition, it has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
Scientific Research Applications
-
Scientific Field: Chemistry
- Application : Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- is a similar compound that is used in chemical reactions .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these chemical reactions are not provided in the source .
-
Scientific Field: Polymer Science
- Application : A study has been conducted on the effect of hydrophilic/hydrophobic interaction of 2-((Dimethylamino)methyl)-4-formyl-6 methoxyphenyl Acrylate and 4-Acetylphenyl Acrylate Monomers on the Phase Transition Temperature of N-isopropylacrylamide Terpolymers .
- Method of Application : The new monomers were evaluated with 1H, 13C NMR, FTIR, and UV . The effect of hydrophilic/hydrophobic groups based on the new monomers on the phase separation and the lower critical solution temperature of N-isopropylacrylamide has been investigated using two methods; the turbidity method by UV–Vis spectroscopy in which the change in transmittance has been taken with the temperature of the polymer solution .
- Results or Outcomes : The study found that the new monomers affected the phase separation and the lower critical solution temperature of N-isopropylacrylamide .
properties
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNPIUPAKOREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397345 | |
| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluoro-4-methoxyphenyl)ethanone | |
CAS RN |
886498-84-6 | |
| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

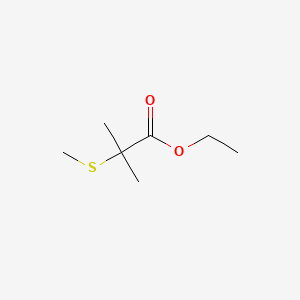
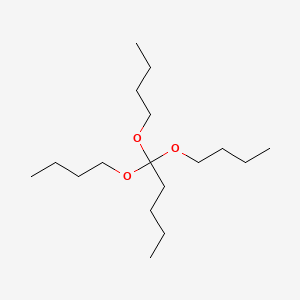
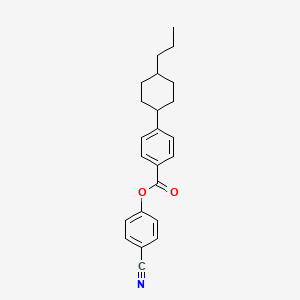

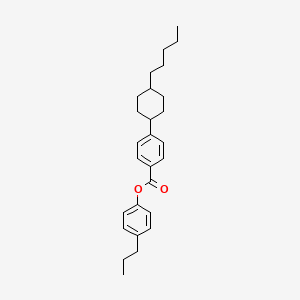
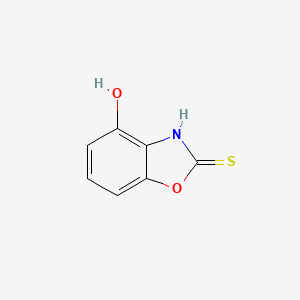
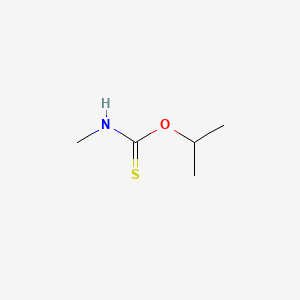
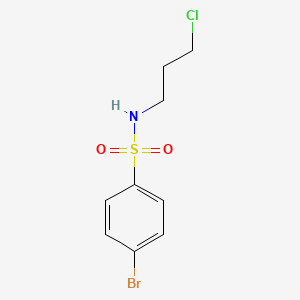
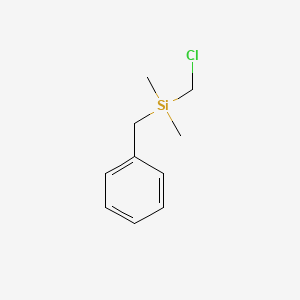
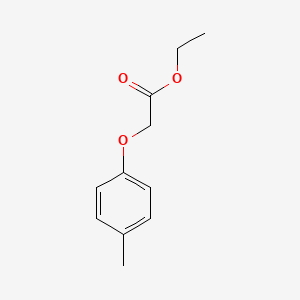
![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)
